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Compound of Interest

Compound Name: PHPS1 sodium

Cat. No.: B10825793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PHPS1 sodium salt is a cell-permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B),

a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, PHPS1
sodium salt enhances insulin sensitivity, making it a valuable tool for research in diabetes,

obesity, and oncology. These application notes provide detailed protocols for utilizing PHPS1
sodium salt in cell culture experiments to investigate its effects on cell viability, and key

signaling pathways.

Mechanism of Action
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated

insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1).

Inhibition of PTP1B by PHPS1 sodium salt prevents this dephosphorylation, leading to

prolonged activation of the insulin signaling cascade. This results in increased phosphorylation

of downstream effectors such as Akt and Extracellular signal-regulated kinase (ERK), ultimately

promoting glucose uptake and other metabolic processes.

Data Summary
The following tables summarize the quantitative data regarding the activity and effects of

PHPS1 sodium salt in various cell lines.
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Table 1: Inhibitory Activity of PHPS1 Sodium Salt

Target
Inhibitory Constant (Ki) /
IC50

Cell Line / Assay Condition

Shp2 Kᵢ: 0.73 μM Cell-free assay[1]

Shp2 IC₅₀: 2.1 μM In vitro assay[2]

PTP1B Kᵢ: 5.8 μM In vitro assay[3]

Table 2: Effective Concentrations and Incubation Times of PHPS1 Sodium Salt in Cell Culture

Cell Line
Concentration
Range

Incubation Time Observed Effect

MDCK 5 - 20 μM 2 days

Inhibition of HGF/SF-

induced cell scattering

and branching

morphogenesis.[1][2]

NIH 3T3 10 μM 2 days

Inhibition of RasV12-

induced Erk1/2

phosphorylation.

HEK293 Not specified Not specified
Inhibition of Shp2-

E76K mutant activity.

Human Tumor Cell

Lines
30 μM 6 days

Inhibition of

proliferation.

Experimental Protocols
Herein are detailed protocols for key experiments to assess the cellular effects of PHPS1
sodium salt.

Protocol 1: Cell Viability Assay (MTT Assay)
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This protocol is for determining the effect of PHPS1 sodium salt on the viability of adherent

cells.

Materials:

PHPS1 sodium salt

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Treatment: Prepare serial dilutions of PHPS1 sodium salt in complete medium. Remove the

medium from the wells and add 100 µL of the PHPS1 sodium salt solutions at various

concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) and an untreated

control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Western Blot Analysis of Insulin Signaling
Pathway
This protocol details the investigation of the phosphorylation status of key proteins in the insulin

signaling pathway, such as Akt and ERK, following treatment with PHPS1 sodium salt.

Materials:

PHPS1 sodium salt

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA or Bradford)

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-

ERK1/2)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat

the cells with various concentrations of PHPS1 sodium salt for the desired time. For insulin

stimulation, serum-starve the cells for 4-6 hours before treating with PHPS1, followed by

stimulation with insulin (e.g., 100 nM) for 15-30 minutes.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Denature protein samples and separate them on an SDS-PAGE

gel. Transfer the proteins to a membrane.

Blocking and Antibody Incubation: Block the membrane and then incubate with primary

antibodies overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated

secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate

and visualize the protein bands.

Data Analysis: Quantify band intensities using densitometry software. Normalize the

phosphorylated protein levels to the total protein levels.

Protocol 3: Immunoprecipitation of PTP1B
This protocol is for the enrichment of PTP1B from cell lysates to study its interactions or

modifications.

Materials:

PHPS1 sodium salt

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase

inhibitors

Anti-PTP1B antibody

Protein A/G agarose or magnetic beads

Wash buffer (e.g., lysis buffer with lower detergent concentration)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:
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Cell Lysis: Treat cells as described in the Western Blot protocol and lyse with a non-

denaturing lysis buffer.

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein

A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

Immunoprecipitation: Add the anti-PTP1B antibody to the pre-cleared lysate and incubate for

2-4 hours or overnight at 4°C with gentle rotation.

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and

incubate for another 1-2 hours at 4°C.

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.

Elution: Elute the bound proteins from the beads using elution buffer. The eluted proteins can

then be analyzed by Western blotting.

Protocol 4: Glucose Uptake Assay
This protocol measures the rate of glucose uptake by cells following treatment with PHPS1
sodium salt.

Materials:

PHPS1 sodium salt

Glucose-free culture medium

2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

Insulin

Phosphate-Buffered Saline (PBS)

Cell lysis buffer

Scintillation counter or fluorescence plate reader

Procedure:
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Cell Culture and Treatment: Seed cells in 12-well or 24-well plates. Once confluent, serum-

starve the cells for 4-6 hours. Pre-treat the cells with PHPS1 sodium salt at the desired

concentration for 1-2 hours.

Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C.

Glucose Uptake: Add 2-Deoxy-D-[³H]glucose or 2-NBDG to the wells and incubate for 10-15

minutes at 37°C.

Termination of Uptake: Stop the uptake by washing the cells rapidly three times with ice-cold

PBS.

Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using

a scintillation counter or fluorescence using a plate reader.

Data Analysis: Normalize the glucose uptake to the total protein content in each well.

Visualizations
The following diagrams illustrate the key signaling pathway affected by PHPS1 sodium salt

and a typical experimental workflow.
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Caption: PHPS1 inhibits PTP1B, enhancing insulin signaling.
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Caption: Workflow for studying PHPS1 effects in cell culture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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